1-Fluoro-4-(1-fluorovinyl)benzene
Overview
Description
1-Fluoro-4-(1-fluorovinyl)benzene is an organic compound with the molecular formula C8H6F2 It is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom and another hydrogen atom is replaced by a fluorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-(1-fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .
Another method involves the use of nucleophilic fluorination reagents such as DMPU/HF, which offers high acidity and is compatible with cationic metal catalysts. This method allows for the gold-catalyzed mono- and dihydrofluorination of alkynes, yielding synthetically important fluoroalkenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(1-fluorovinyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce different oxidation products such as carboxylic acids or ketones.
Scientific Research Applications
1-Fluoro-4-(1-fluorovinyl)benzene has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and fluorophores.
Analytical Chemistry: It is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-fluorovinyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the conditions and reagents used. Its unique structure allows it to participate in various types of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
1-Fluoro-4-(1-fluorovinyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(1-fluorovinyl)benzene: This compound has a similar structure but with the fluorovinyl group in a different position on the benzene ring.
1-Fluoro-3-(1-fluorovinyl)benzene: This compound also has a similar structure but with the fluorovinyl group in yet another position on the benzene ring.
1-Fluoro-4-(1-chlorovinyl)benzene: This compound has a similar structure but with a chlorine atom instead of a fluorine atom in the vinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and properties compared to its isomers and analogs .
Properties
IUPAC Name |
1-fluoro-4-(1-fluoroethenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUZUMQXFAADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566558 | |
Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133367-99-4 | |
Record name | 1-Fluoro-4-(1-fluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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